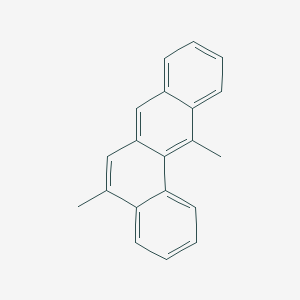

5,12-Dimethylbenz(a)anthracene

Description

Significance of Polycyclic Aromatic Hydrocarbons (PAHs) in Environmental Carcinogenesis Research

Polycyclic aromatic hydrocarbons (PAHs) represent a large class of organic compounds that are formed from the incomplete combustion of carbon-containing materials such as coal, oil, gas, and wood. ebsco.com These widespread environmental contaminants are a significant focus of carcinogenesis research due to their established mutagenic, teratogenic, and carcinogenic properties. researchgate.netresearchgate.net

The carcinogenic nature of PAHs has been recognized for centuries, with modern research confirming their ability to induce genetic mutations that can lead to cancer. ebsco.com Exposure to PAHs can occur through inhalation of tobacco smoke and vehicle exhaust, ingestion of contaminated food, or skin contact. ebsco.com The United States Environmental Protection Agency (EPA) and the International Agency for Research on Cancer (IARC) have classified several PAHs as probable human carcinogens. nih.gov

Many PAHs, including the well-studied benzo[a]pyrene (B130552), are considered procarcinogens, meaning they require metabolic activation to exert their carcinogenic effects. ebsco.comingentaconnect.com This metabolic process, primarily carried out by cytochrome P450 enzymes, converts the parent PAHs into reactive metabolites that can bind to DNA, forming adducts and initiating the process of carcinogenesis. ebsco.comingentaconnect.com Research has demonstrated that the carcinogenic potential of environmental mixtures like vehicle exhaust and cigarette smoke condensate can be almost exclusively attributed to their PAH content. researchgate.netingentaconnect.com

Historical Context of 7,12-Dimethylbenz[a]anthracene as a Prototypical Chemical Carcinogen Model

7,12-Dimethylbenz[a]anthracene (DMBA) has a long-standing history as a powerful and reliable tool in experimental carcinogenesis. It is widely used in research laboratories to induce tumors in various organs, serving as a classic tumor initiator. wikipedia.org In the widely used two-stage model of skin carcinogenesis, DMBA is topically applied to initiate tumor formation, which is then promoted by a second chemical, such as 12-O-tetradecanoylphorbol-13-acetate (TPA). wikipedia.orgnih.gov This methodology significantly accelerates tumor growth, enabling more efficient investigation of cancer development. wikipedia.org

DMBA's utility extends to modeling various types of cancer. It has been instrumental in inducing mammary tumors in rodents, providing insights into breast cancer. nih.gov Studies have shown that DMBA-induced mammary tumors in mice frequently harbor mutations in the H-Ras oncogene. nih.gov Furthermore, DMBA is employed to induce ovarian and skin cancers in animal models, with DMBA-induced ovarian adenocarcinomas in rats showing genetic similarities to human ovarian cancers. nih.govmdpi.com Its effectiveness in inducing squamous cell carcinomas in the oral mucosa of experimental animals has also been well-established. unirioja.es

Overview of Major Research Paradigms and Foundational Methodological Approaches for 7,12-Dimethylbenz[a]anthracene Investigation

The investigation of 7,12-Dimethylbenz[a]anthracene (DMBA) in carcinogenesis research is guided by several established research paradigms and methodological approaches. These frameworks provide the structure for designing experiments, collecting data, and interpreting results.

Research Paradigms:

The study of DMBA-induced carcinogenesis primarily falls under the positivist paradigm . This paradigm assumes that the biological reality of cancer development is objective and can be empirically and scientifically studied. saskoer.ca Researchers operating within this framework aim to uncover knowable truths about the mechanisms of carcinogenesis through controlled experiments and observation, striving for value-free and unbiased findings. saskoer.ca

Foundational Methodological Approaches:

A cornerstone of DMBA research is the experimental model , particularly the two-stage chemical carcinogenesis model. nih.gov This approach involves the initiation of tumors with DMBA followed by promotion with another agent, allowing for the distinct study of these two critical stages of cancer development. wikipedia.orgnih.gov

Key methodological techniques employed in DMBA research include:

In vivo studies: These involve the administration of DMBA to laboratory animals, most commonly rodents, to induce tumors in specific organs like the skin, mammary glands, or ovaries. ingentaconnect.comnih.govmdpi.com This allows for the study of carcinogenesis in a whole-organism context.

In vitro studies: These utilize cell cultures to investigate the cellular and molecular mechanisms of DMBA's action. ingentaconnect.com Genetically engineered cell lines expressing specific cytochrome P450 enzymes are often used to study the metabolic activation of DMBA. researchgate.netingentaconnect.com

Molecular biology techniques: These are essential for examining the genetic and epigenetic alterations induced by DMBA. This includes techniques to identify DNA adducts, gene mutations (such as in the H-Ras gene), and changes in gene expression. nih.govrsc.org

Histopathological analysis: Microscopic examination of tissue samples is crucial for characterizing the types of tumors induced by DMBA and assessing their progression. unirioja.esnih.gov

These methodological approaches, grounded in a positivist research paradigm, have been fundamental to elucidating the carcinogenic properties of DMBA and the broader mechanisms of chemical carcinogenesis.

| Chemical Compound Mentioned |

| 7,12-Dimethylbenz[a]anthracene |

| 12-O-tetradecanoylphorbol-13-acetate |

| Benzo[a]pyrene |

| Benzyl (B1604629) isothiocyanate |

| Ethyldiazoacetate |

| Phenyl isothiocyanate |

| Phenethyl isothiocyanate |

Data Table: Foundational Methodological Approaches for DMBA Investigation

| Approach | Description | Key Techniques |

| In Vivo Models | Induction of tumors in living organisms to study carcinogenesis in a systemic context. | Topical application, oral gavage, or injection of DMBA in animal models (e.g., mice, rats). |

| In Vitro Models | Use of cell cultures to investigate cellular and molecular mechanisms of DMBA's effects. | Treatment of cell lines (including genetically engineered cells) with DMBA to study metabolic activation and cytotoxicity. |

| Molecular Analysis | Examination of the genetic and epigenetic changes caused by DMBA. | DNA adduct detection, gene mutation analysis (e.g., PCR and sequencing), gene expression profiling. |

| Histopathology | Microscopic examination of tissues to characterize tumor development and morphology. | Tissue fixation, sectioning, and staining (e.g., H&E staining) to identify and classify tumors. |

Structure

3D Structure

Properties

CAS No. |

21297-22-3 |

|---|---|

Molecular Formula |

C20H16 |

Molecular Weight |

256.3 g/mol |

IUPAC Name |

5,12-dimethylbenzo[a]anthracene |

InChI |

InChI=1S/C20H16/c1-13-11-16-12-15-7-3-4-9-18(15)14(2)20(16)19-10-6-5-8-17(13)19/h3-12H,1-2H3 |

InChI Key |

NGDOAMUCOVXUSD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=CC3=CC=CC=C3C(=C2C4=CC=CC=C14)C |

Origin of Product |

United States |

Metabolic Activation Pathways of 7,12 Dimethylbenz a Anthracene

Enzymatic Biotransformation Processes in Mammalian Systems

The metabolic activation of DMBA is a multi-step process primarily carried out by phase I and phase II drug-metabolizing enzymes. These enzymatic systems work in concert to introduce or expose functional groups on the DMBA molecule, leading to the formation of electrophilic intermediates.

Cytochrome P450-Dependent Monooxygenation

The initial and rate-limiting step in the metabolic activation of DMBA is its oxidation by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov These heme-containing monooxygenases introduce an oxygen atom into the DMBA structure, forming reactive epoxide intermediates or hydroxylated derivatives. nih.govpnas.org Several CYP isozymes have been implicated in the metabolism of DMBA, with varying degrees of regioselectivity.

Notably, members of the CYP1 family, such as CYP1A1 and CYP1B1, play a significant role. acs.orgpnas.org CYP1B1, in particular, has been shown to be crucial for DMBA-induced carcinogenesis, mediating the formation of the procarcinogenic 3,4-dihydrodiol as a major metabolite. pnas.org Studies have demonstrated that CYP1A1 is primarily responsible for converting the DMBA-3,4-diol to the anti-diol-epoxide, while CYP1B1 is mainly responsible for its conversion to the syn-diol-epoxide. acs.org Other CYP subfamilies, including P450IIC and P450IIB, also contribute to the formation of various DMBA diols. nih.gov The specific CYP enzymes involved can influence the metabolic profile and, consequently, the biological activity of DMBA.

Epoxide Hydrolase-Mediated Hydrolysis

The epoxide intermediates generated by CYP-mediated oxidation are substrates for microsomal epoxide hydrolase (mEH). nih.govoup.com This enzyme catalyzes the hydrolysis of the epoxide ring, adding a molecule of water to form trans-dihydrodiols. oup.com This hydration step is a critical juncture in the activation pathway. While it can be a detoxification reaction by converting reactive epoxides to less reactive diols, it is also a necessary step for the formation of the ultimate carcinogenic metabolites. semanticscholar.org

Specifically, mEH is required for the conversion of the DMBA-3,4-epoxide to the DMBA-3,4-dihydrodiol. semanticscholar.orgnih.gov This dihydrodiol is a proximate carcinogen that can undergo further epoxidation by CYP enzymes to form the highly reactive and mutagenic diol-epoxides, which are considered the ultimate carcinogenic form of DMBA. nih.govresearchgate.net The essential role of mEH in DMBA-induced toxicity has been demonstrated in studies showing that its absence or inhibition prevents the formation of these critical dihydrodiol intermediates. nih.govsemanticscholar.org

Sulfotransferase-Catalyzed Activation via Hydroxymethylated Derivatives (e.g., DHEA-steroid sulfotransferase)

An alternative pathway for DMBA activation involves the hydroxylation of one of its methyl groups, followed by sulfation. nih.gov Cytochrome P450 enzymes can hydroxylate the 7-methyl or 12-methyl group to form 7-hydroxymethyl-12-methylbenz[a]anthracene (B1218729) (7-OHM-12-MBA) or 7-methyl-12-hydroxymethylbenz[a]anthracene (12-OHM-7-MBA). nih.gov

These hydroxymethylated derivatives can then be further activated by sulfotransferases (SULTs), which catalyze the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group. nih.gov In human liver, this bioactivation is predominantly catalyzed by dehydroepiandrosterone (B1670201) (DHEA)-steroid sulfotransferase. nih.gov The resulting sulfate (B86663) esters are unstable and can spontaneously break down to form reactive benzylic carbocations that can bind to DNA. nih.gov This sulfation-dependent metabolic activation pathway is particularly important for the carcinogenicity of hydroxymethylated DMBA derivatives. nih.gov

Identification and Structural Characterization of Key Metabolites

The enzymatic processes described above result in a diverse array of DMBA metabolites. The identification and structural characterization of these metabolites are crucial for understanding their biological activities.

Dihydrodiol Metabolites (e.g., 5,6-dihydro-5,6-dihydroxy-DMBA, cis- and trans-isomers)

As a result of the combined action of cytochrome P450 and epoxide hydrolase, several dihydrodiol metabolites of DMBA are formed. These include dihydrodiols at various positions on the aromatic ring system, such as the 3,4-, 5,6-, 8,9-, and 10,11-positions. nih.gov The formation of these diols is a key step in both detoxification and activation pathways.

High-performance liquid chromatography (HPLC) is a primary technique used to separate and quantify these metabolites. nih.govnih.gov The structural characterization often involves mass spectrometry and nuclear magnetic resonance (NMR) spectrometry. nih.gov For example, the metabolism of DMBA by certain bacteria has been shown to produce both cis-5,6-dihydro-5,6-dihydroxy-7,12-dimethylbenz[a]anthracene and trans-5,6-dihydro-5,6-dihydroxy-7,12-dimethylbenz[a]anthracene. nih.gov In mammalian systems, the action of epoxide hydrolase typically results in the formation of trans-dihydrodiols. oup.com

| Metabolite | Enzymes Involved | Significance |

| trans-3,4-dihydro-3,4-dihydroxy-DMBA | Cytochrome P450, Microsomal Epoxide Hydrolase | Proximate carcinogen, precursor to diol-epoxides. pnas.orgnih.gov |

| cis-5,6-dihydro-5,6-dihydroxy-DMBA | Cytochrome P450 (in some systems) | Identified as a bacterial metabolite. nih.gov |

| trans-5,6-dihydro-5,6-dihydroxy-DMBA | Cytochrome P450, Microsomal Epoxide Hydrolase | A product of ring oxidation. nih.gov |

| trans-8,9-dihydro-8,9-dihydroxy-DMBA | Cytochrome P450, Microsomal Epoxide Hydrolase | A product of ring oxidation. nih.gov |

Hydroxymethylated Derivatives (e.g., 7-hydroxymethyl-12-methylbenz[a]anthracene)

Metabolism of DMBA can also occur at the methyl groups, leading to the formation of hydroxymethylated derivatives. nih.govpnas.org The primary metabolites of this pathway are 7-hydroxymethyl-12-methylbenz[a]anthracene (7-OHM-12-MBA) and 7-methyl-12-hydroxymethylbenz[a]anthracene. nih.govnih.gov Further metabolism can lead to the formation of 7,12-dihydroxymethylbenz[a]anthracene. nih.gov

| Metabolite | Enzyme Involved | Significance |

| 7-hydroxymethyl-12-methylbenz[a]anthracene | Cytochrome P450 | Substrate for sulfotransferase-mediated activation. nih.gov |

| 7-methyl-12-hydroxymethylbenz[a]anthracene | Cytochrome P450 | Substrate for sulfotransferase-mediated activation. nih.gov |

| 7,12-dihydroxymethylbenz[a]anthracene | Cytochrome P450 | A product of hydroxylation at both methyl groups. nih.gov |

Diol Epoxide Intermediates (e.g., bay-region diol epoxides)

A primary pathway for the metabolic activation of DMBA involves its conversion to diol epoxide intermediates. This multi-step process is initiated by cytochrome P450 (CYP) enzymes, particularly CYP1B1, which oxidizes DMBA to a 3,4-epoxide. nih.govoup.com This epoxide is then hydrolyzed by microsomal epoxide hydrolase (mEH) to form a trans-3,4-dihydrodiol (DMBA-3,4-diol). nih.govoup.comsemanticscholar.org This proximate carcinogen is further oxidized by CYP1A1 or CYP1B1 at the 1,2-position, forming the ultimate carcinogenic metabolite, DMBA-3,4-diol-1,2-epoxide. nih.govoup.comsemanticscholar.org These diol epoxides, particularly those in the "bay region" of the molecule, are highly reactive electrophiles that can form covalent adducts with cellular macromolecules, including DNA. nih.gov The formation of these DNA adducts is considered a key event in the initiation of carcinogenesis. nih.gov

The importance of the diol epoxide pathway is highlighted by studies using mEH-null mice, which are resistant to DMBA-induced immunotoxicity and skin carcinogenesis. oup.comresearchgate.net In the absence of mEH, the formation of the precursor DMBA-3,4-diol is blocked, thus preventing the formation of the ultimate carcinogenic diol epoxide. semanticscholar.org In human mammary carcinoma MCF-7 cells, anti-DMBA-diol-epoxide (DMBADE) adducts accounted for over 90% of the total DNA adducts formed. nih.gov The stereochemistry of these intermediates is also crucial, with specific stereoisomers of the diol epoxides exhibiting different biological activities. nih.gov

Free Radical Intermediates

In addition to the diol epoxide pathway, the metabolic activation of DMBA can also proceed through the formation of free radical intermediates. This pathway is particularly relevant in specific tissues, such as the testis. nih.govnih.gov The metabolism of DMBA can generate reactive oxygen species (ROS), including peroxides, hydroxyl radicals, and superoxide (B77818) anions, which contribute to cellular oxidative stress. researchgate.net

In rat testis, DMBA metabolism involves both cytochrome P-450-dependent and free radical-dependent pathways. nih.govnih.gov The mitochondrial metabolism of DMBA in this tissue appears to be primarily driven by a free-radical-dependent mechanism. nih.gov This process is thought to involve free or loosely bound iron and the generation of superoxide anions. nih.gov The formation of these radical cations can lead to covalent binding with cellular proteins and DNA, contributing to the toxic effects of DMBA in the testis. nih.govnih.gov The production of these reactive intermediates can lead to cellular damage through the oxidation of biomolecules like proteins, nucleobases, and lipids. researchgate.net

Regio- and Stereoselectivity in 7,12-Dimethylbenz[a]anthracene Metabolic Transformations

The metabolic transformation of DMBA is characterized by a high degree of regio- and stereoselectivity, which is determined by the specific enzymes involved in its biotransformation. Different cytochrome P450 isoforms exhibit distinct preferences for the site of oxidation on the DMBA molecule, leading to the formation of a variety of metabolites with different biological activities.

For instance, studies with rat liver microsomes have shown that different P450 isozymes, such as those from the P450IIC and P450IIB subfamilies, play significant roles in the formation of various DMBA-diols at the 3,4-, 5,6-, and 8,9-positions. nih.gov Treatment of rats with phenobarbital, an inducer of the P450IIB subfamily, enhances the formation of the proximate carcinogen, DMBA-3,4-diol, and the 5,6-diol. nih.gov Conversely, treatment with Sudan III, which induces P450-MC1b, suppresses the formation of DMBA-3,4-diol while increasing the production of the 5,6- and 8,9-diols. nih.gov

The stereochemistry of the metabolites is also highly specific. For example, the metabolism of DMBA by the bacterium Mycobacterium vanbaalenii PYR-1 results in the formation of cis-5,6-dihydro-5,6-dihydroxy-7,12-dimethylbenz[a]anthracene with a 95% (5S,6R) and 5% (5R,6S) absolute stereochemistry, while the trans-5,6-dihydrodiol is a 100% (5S,6S) enantiomer. nih.gov In mammalian systems, the stereoselective metabolism of DMBA to its ultimate carcinogenic diol epoxide is a critical determinant of its biological activity. nih.gov

Cell- and Tissue-Specific Metabolic Activation Profiles

The metabolic activation of DMBA varies significantly between different cell types and tissues, which contributes to its organ-specific carcinogenicity. This specificity is largely due to the differential expression and activity of the enzymes involved in its metabolism.

Hepatic Microsomal Metabolism

The liver is a primary site of DMBA metabolism, with hepatic microsomes containing a high concentration of cytochrome P450 enzymes. nih.gov In rat liver microsomes, DMBA is metabolized at the methyl groups to form 7-hydroxymethyl-12-methylbenz[a]anthracene and 12-hydroxymethyl-7-methylbenz[a]anthracene, and at the aromatic ring to form various trans-dihydrodiols at the 3,4-, 5,6-, 8,9-, and 10,11-positions, as well as phenols at the 2, 3, and 4-positions. nih.gov

The profile of metabolites produced in the liver can be influenced by the induction of specific P450 isoforms. nih.govnih.gov For example, members of the cytochrome P450IIC subfamily are particularly important in the formation of the proximate carcinogen, DMBA-3,4-diol. nih.gov However, a comparison of DMBA metabolism in a whole perfused rat liver versus liver microsomes revealed significant differences in the major metabolites formed, highlighting the importance of the intact organ architecture in metabolic outcomes. nih.gov

Leydig Cell-Specific Metabolic Activation in Testis

In the rat testis, the metabolic activation of DMBA is primarily localized to the Leydig cells, while the seminiferous epithelium has limited metabolic capacity. nih.gov Leydig cells contain monooxygenase systems in both their mitochondria and microsomes that catalyze the metabolism of DMBA. nih.gov This metabolic activation involves both cytochrome P-450 and free radical-dependent pathways. nih.govnih.gov The reactive metabolites produced in the Leydig cells, possibly cation radicals and diol epoxides, can then affect the adjacent seminiferous tubules, leading to testicular toxicity. nih.gov The constitutive expression of CYP1B1 in Leydig cells makes them susceptible to DMBA-induced cytotoxicity. jst.go.jp

Species-Specific Differences in Metabolic Pathways

The metabolic pathways of DMBA can differ between species, which may contribute to variations in susceptibility to its carcinogenic effects. For example, a comparative study of DMBA metabolism in mammary epithelial cells from three rat strains with differing susceptibilities to mammary carcinogenesis (Wistar/Furth - high susceptibility, Copenhagen - resistant, and Fischer 344 - intermediate) found no significant differences in quantitative metabolism or DNA binding. nih.gov This suggests that in this case, susceptibility differences may be due to factors other than metabolic activation. nih.gov

In a comparison between mice and fish, primary DMBA metabolites in mice were 2-hydroxy-7,12-dimethylbenz[a]anthracene and 7-hydroxymethyl-12-methylbenz[a]anthracene. osti.gov Fish produced the same metabolites with the addition of 7,12-bis-hydroxymethylbenz[a]anthracene. osti.gov Furthermore, a study on the metabolism of DMBA in hepatic versus mammary tissue in rats revealed that while the liver produced both mono- and dihydroxymethyl derivatives, the mammary gland only formed the monohydroxy compounds, demonstrating tissue-specific metabolic differences within the same species. aacrjournals.orgaacrjournals.org

Interactive Data Tables

Table 1: Major Metabolic Pathways of 7,12-Dimethylbenz[a]anthracene

| Pathway | Key Enzymes | Intermediate Metabolites | Ultimate Reactive Metabolite |

| Diol Epoxide Pathway | CYP1B1, mEH, CYP1A1 | 3,4-epoxide, trans-3,4-dihydrodiol | DMBA-3,4-diol-1,2-epoxide |

| Free Radical Pathway | Peroxidases, CYP450 | Radical cations, ROS | Various reactive species |

| Hydroxymethylation | CYP450 | 7-hydroxymethyl-12-methylbenz[a]anthracene, 12-hydroxymethyl-7-methylbenz[a]anthracene | Further oxidized products |

Table 2: Tissue-Specific Metabolism of 7,12-Dimethylbenz[a]anthracene

| Tissue | Primary Location of Metabolism | Key Metabolic Pathways | Major Metabolites |

| Liver | Hepatic Microsomes | Diol Epoxide Formation, Hydroxymethylation | trans-dihydrodiols, hydroxymethyl derivatives, phenols |

| Testis | Leydig Cells (Mitochondria & Microsomes) | Diol Epoxide Formation, Free Radical Pathways | Reactive metabolites (e.g., cation radicals, diol epoxides) |

| Mammary Gland | Epithelial Cells | Hydroxymethylation | Monohydroxymethyl derivatives |

Formation and Characterization of 7,12 Dimethylbenz a Anthracene Dna Adducts

Mechanisms of Covalent DNA Adduct Formation

The covalent binding of 7,12-Dimethylbenz[a]anthracene (DMBA) to DNA is not a direct interaction but rather the result of metabolic activation into reactive intermediates. This process involves multiple enzymatic pathways that convert the chemically stable DMBA into electrophilic species capable of attacking the nucleophilic sites on DNA bases. researchgate.netsemanticscholar.org

Role of Electrophilic Metabolites and Reactive Intermediates

The metabolic activation of DMBA is a critical prerequisite for its ability to bind to DNA and exert its carcinogenic effects. acs.org This process is primarily initiated by cytochrome P450 enzymes, which introduce oxygen into the DMBA molecule. acs.org One key pathway involves the formation of epoxides, particularly at the 3,4-position of the molecule. The enzyme microsomal epoxide hydrolase (mEH) then converts this epoxide into DMBA-3,4-dihydrodiol. researchgate.netsemanticscholar.org Subsequent oxidation of this diol by cytochrome P450 enzymes, such as CYP1A1 or CYP1B1, generates the ultimate carcinogenic form, DMBA-3,4-diol-1,2-epoxide. researchgate.netsemanticscholar.org

Another significant activation pathway involves the hydroxylation of the methyl groups at the 7 and 12 positions, forming 7-hydroxymethyl-12-methylbenz[a]anthracene (B1218729) (7-HMBA) and 12-hydroxymethyl-7-methylbenz[a]anthracene (12-HMBA). researchgate.net These hydroxymethyl metabolites can be further activated, for example, through sulfation by sulfotransferases, to form highly reactive electrophilic sulfate (B86663) esters. researchgate.netoup.com These esters can then generate carbocations that readily react with DNA. researchgate.net

Formation of Bay-Region Diol-Epoxide DNA Adducts

The "bay-region" theory is central to understanding the carcinogenicity of many polycyclic aromatic hydrocarbons, including DMBA. oup.com The bay region is a sterically hindered area on the molecule. When a diol-epoxide is formed in this region, the resulting electrophile is particularly reactive and has a high propensity to form stable DNA adducts. oup.comaacrjournals.org

For DMBA, the key bay-region diol epoxides are the syn- and anti-diastereomers of DMBA-3,4-diol-1,2-epoxide. aacrjournals.orgnih.gov Both the syn- and anti-diol epoxides are potent tumor initiators. nih.gov These reactive epoxides primarily attack the purine (B94841) bases of DNA, deoxyadenosine (B7792050) (dA) and deoxyguanosine (dG). aacrjournals.org Studies have identified three major stable DNA adducts in target tissues: one arising from the reaction of the anti-diol epoxide with deoxyguanosine, another from the reaction of the anti-diol epoxide with deoxyadenosine, and a third from the reaction of the syn-diol epoxide with deoxyadenosine. aacrjournals.org The formation of these adducts, particularly at specific sites like codon 61 of the H-ras gene, is strongly linked to the initiation of tumorigenesis. aacrjournals.orgnih.gov

Adducts Resulting from Hydroxymethylated 7,12-Dimethylbenz[a]anthracene Metabolites

In addition to the bay-region diol-epoxide pathway, DNA adducts are also formed from metabolites hydroxylated at the methyl groups. nih.govoup.com The metabolites 7-hydroxymethyl-12-methylbenz[a]anthracene (7-OHM-12-MBA) and 7-methyl-12-hydroxymethylbenz[a]anthracene can be further metabolized to form their own diol-epoxides, which then bind to DNA. nih.govpnas.org For instance, the diol-epoxide of 7-hydroxymethyl-12-methylbenz[a]anthracene has been shown to form adducts in various tissues. nih.gov

Furthermore, these hydroxymethyl metabolites can be activated by sulfotransferases to form reactive sulfate esters that bind to DNA, creating benzylic-DNA adducts. acs.orgoup.com Studies have demonstrated that both 7-hydroxymethyl and 12-hydroxymethyl derivatives of DMBA contribute to DNA adduction. acs.org The ratio of diol epoxide-related adducts to benzylic-DNA adducts has been observed to be approximately 2:1 in certain experimental conditions. acs.org The formation of these benzylic adducts is considered another important pathway for DMBA's genotoxicity. acs.org

Quantitative Analysis of 7,12-Dimethylbenz[a]anthracene-DNA Adduct Levels

The quantification of DMBA-DNA adducts in target tissues provides crucial information about the extent of DNA damage and can be correlated with carcinogenic outcomes. Analytical techniques such as ³²P-postlabeling and high-performance liquid chromatography (HPLC) are commonly used for this purpose. acs.orgmdpi.com

Time-Dependent Adduct Formation and Persistence in Target Tissues

The formation and persistence of DMBA-DNA adducts are dynamic processes that vary over time and between different tissues. Following administration, adduct levels in target tissues increase, reaching a maximum level before declining due to DNA repair mechanisms and cell turnover.

In a study involving female Sprague-Dawley and Long-Evans rats, maximal levels of DMBA-DNA adducts in both the mammary gland (a target organ) and the liver (a non-target organ) were observed at approximately 48 hours after administration of DMBA. oup.com Interestingly, in the sensitive Sprague-Dawley strain, there was no significant loss of adducts from either organ up to 336 hours, whereas the resistant Long-Evans strain showed some evidence of adduct removal. oup.com

In another study using Big Blue® rats, DNA adducts in mammary tissue were measured over 14 days following a single dose of DMBA. researchgate.net The persistence of these adducts is a key factor in their mutagenic potential, as un-repaired adducts can lead to mutations during DNA replication. Research in trout liver cells indicated no significant loss of total genomic DMBA-DNA adducts over a 48-hour period, suggesting that the persistence of adducts can be species-dependent. oup.com

Table 1: Time-Course of DMBA-DNA Adduct Levels in Rat Tissues Data based on a study of Sprague-Dawley and Long-Evans rats following a single i.p. administration of [³H]DMBA (21 μmol). oup.com

| Time Point (hours) | Organ | Adduct Level (pmol/mg DNA) - Sprague-Dawley | Adduct Level (pmol/mg DNA) - Long-Evans |

| 48 | Mammary Gland | ~5 | >5 (Significantly higher than S.D.) |

| 48 | Liver | ~12 | >12 (Significantly higher than S.D.) |

| 336 | Mammary Gland | No significant loss from 48h max | Evidence of adduct removal |

| 336 | Liver | No significant loss from 48h max | Evidence of adduct removal |

Dose-Dependent Adduct Levels

The level of DMBA-DNA adduct formation is generally dependent on the administered dose of the carcinogen. scispace.comcarnegiescience.edu Higher doses of DMBA typically lead to higher levels of DNA adducts in target tissues.

A study in Big Blue® rats demonstrated a clear dose-dependent increase in lacI mutant frequency in mammary tissue, which is a consequence of DNA adduct formation. researchgate.net Rats given a 130 mg/kg dose of DMBA showed a 14-fold increase in mutant frequency compared to controls, while a 20 mg/kg dose also produced a significant increase. researchgate.net This implies a corresponding dose-dependency for the underlying DNA adducts.

In mouse skin, a tenfold increase in the topically applied dose of DMBA resulted in a 3- to 4-fold increase in the total DNA adduct levels. epa.gov This non-linear relationship suggests that metabolic activation or detoxification pathways may become saturated at higher doses. The relationship between dose and adduct levels is a critical parameter for assessing cancer risk.

Table 2: Dose-Response of DMBA-Induced Mutations in Rat Mammary Tissue Data reflects lacI mutant frequency (MF), an indicator of DNA adduct-induced mutations, 18 weeks post-treatment. researchgate.net

| DMBA Dose (mg/kg) | Fold Increase in Mutant Frequency (vs. Control) |

| 20 | Significant Increase |

| 130 | 14-fold |

Qualitative Characterization of 7,12-Dimethylbenz[a]anthracene-Deoxyribonucleoside Adduct Structures

The separation and identification of DMBA-DNA adducts are primarily achieved through chromatographic techniques, with high-pressure liquid chromatography (HPLC) offering superior resolution compared to older methods like Sephadex LH-20 column chromatography. oup.comoup.com In studies involving mouse embryo cell cultures treated with DMBA, HPLC analysis of the resulting DNA digests reveals three major adduct peaks. oup.com These have been identified as adducts formed from the reaction of the bay-region anti-dihydrodiol-epoxide with deoxyguanosine and deoxyadenosine, and the bay-region syn-dihydrodiol-epoxide with deoxyadenosine. nih.gov

Specifically, in mouse epidermis, these three major deoxyribonucleoside adducts are identified as:

An anti-diol-epoxide-deoxyguanosine adduct. aacrjournals.org

A syn-diol-epoxide-deoxyadenosine adduct. aacrjournals.org

An anti-diol-epoxide-deoxyadenosine adduct. aacrjournals.org

The formation of substantial amounts of deoxyadenosine adducts is a notable characteristic of DMBA, distinguishing it from other polycyclic aromatic hydrocarbons like benzo(a)pyrene. nih.govacs.org The use of ³²P-postlabeling techniques followed by thin-layer chromatography (TLC) or HPLC further confirms the presence and structure of these adducts in various cell and tissue types. oup.commdpi.comnih.gov

Table 1: Major DMBA-Deoxyribonucleoside Adducts Identified by Chromatography

| Adduct Peak | Diol Epoxide Stereochemistry | Nucleoside Base |

|---|---|---|

| Peak I | anti | Deoxyguanosine |

| Peak II | syn | Deoxyadenosine |

| Peak III | anti | Deoxyadenosine |

Data sourced from studies on mouse epidermis. aacrjournals.org

The formation of DMBA-DNA adducts exhibits distinct stereochemical specificity. The major adducts are derived from the bay-region diol epoxides of DMBA. oup.comaacrjournals.org Through the use of optically active 3,4-dihydrodiols of DMBA and ³²P-postlabeling analysis, the absolute stereochemistry of the major adducts has been determined in fetal mouse cells. oup.comnih.govoup.com

It has been established that:

The major anti-dihydrodiol epoxide-DNA adducts originate from the (4R,3S)-dihydrodiol (2S,1R)-epoxide. nih.govoup.com

The major syn-dihydrodiol epoxide-DNA adducts arise from the (4S,3R)-dihydrodiol (2S,1R)-epoxide. nih.govoup.com

Furthermore, the anti diastereomer reacts with both guanine (B1146940) and adenine (B156593) residues in DNA, while the syn diastereomer shows a preference for reacting with adenine residues. oup.com

Comparative Analysis of DNA Adduct Profiles

The DNA adducts formed from DMBA can be induced through metabolic activation by enzymes, such as cytochrome P450 in microsomes, or by photo-irradiation. Comparative studies reveal that the resulting DNA adduct profiles are distinct. mdpi.comnih.govresearchgate.net

Microsomal Metabolism: In the presence of rat liver microsomes, DMBA is metabolized to reactive intermediates that bind to DNA, forming a characteristic profile of adducts. mdpi.comnih.gov

Photo-irradiation: When exposed to light, particularly UVA, DMBA is converted into several photoproducts, including benz[a]anthracene-7,12-dione, 7,12-epidioxy-7,12-dihydro-DMBA, and hydroxymethyl derivatives. mdpi.comnih.gov These photoproducts can also form covalent adducts with DNA. mdpi.comnih.govmdpi.com

Analysis using ³²P-postlabeling/TLC shows that the DNA adducts generated by photo-irradiation of DMBA are different from those formed through microsomal metabolism. mdpi.comnih.gov This suggests that photo-irradiation leads to genotoxicity through activation pathways that are distinct from the well-established metabolic pathways. mdpi.comnih.gov While both activation systems lead to the formation of DNA-binding intermediates, near-ultraviolet (NUV) irradiation has been shown to be a more effective activating system in vitro compared to induced microsomes for several polycyclic aromatic hydrocarbons, including DMBA. nih.gov

Following systemic administration of DMBA in rats, DNA adducts are formed in various organs, including the mammary gland (a target tissue for DMBA-induced cancer) and the liver (a non-target tissue). nih.govnih.gov Studies have shown that the levels of DMBA-DNA adducts can be higher in the non-target liver tissue than in the target mammary gland. nih.gov This indicates that the mere presence of adducts is not the sole determinant of cancer induction. nih.gov

Analysis of the adducts reveals the presence of diol-epoxide adducts of both DMBA and its metabolite, 7-hydroxymethyl-12-methylbenz[a]anthracene (7OHM-12MBA), in both the mammary gland and liver of Sprague-Dawley and Long-Evans rats. nih.gov A key tissue-specific difference is that the relative levels of 7OHM-12MBA adducts compared to DMBA adducts are lower in the mammary gland than in the liver in both rat strains. nih.gov Furthermore, ³²P-post-labeling analysis in Big Blue® rats has shown the formation of two major adducts in both mammary tissue and splenic lymphocytes, involving both G:C and A:T base pairs. oup.comresearchgate.net

Table 2: Tissue-Specific Aspects of DMBA-DNA Adducts in Rats

| Feature | Mammary Gland (Target Tissue) | Liver (Non-Target Tissue) |

|---|---|---|

| Relative Adduct Levels | Lower total adduct levels compared to liver. nih.gov | Higher total adduct levels compared to mammary gland. nih.gov |

| 7OHM-12MBA Adducts | Lower proportion relative to DMBA adducts. nih.gov | Higher proportion relative to DMBA adducts. nih.gov |

Data from studies in female Sprague-Dawley and Long-Evans rats.

The formation and profile of DMBA-DNA adducts can vary between species, reflecting differences in metabolic activation pathways.

Rat vs. Human: In a comparison of mammary epithelial cells from rats and humans, similar proportions of specific DMBA-DNA adducts were observed. However, the total amount of adducts formed was significantly higher in the rat cells. nih.gov

Rat vs. Hamster: Studies comparing Wistar rat and Syrian hamster embryo cells showed that the level of DMBA binding to DNA was approximately twice as great in the hamster cells as in the rat cells. nih.gov The hamster cells contained three major adducts: an anti-DMBADE-deoxyguanosine adduct, a syn-DMBADE-deoxyadenosine adduct, and an anti-DMBADE-deoxyadenosine adduct in a ratio of approximately 1.2:2:1. nih.gov In contrast, the Wistar rat embryo cell DNA had a much larger proportion of the syn-DMBADE-deoxyadenosine adduct. nih.gov These findings point to species-specific differences in the stereospecificity of DMBA activation. nih.gov

Horse vs. Dog: In a study on mammary stem/progenitor cells, cells from both equine (mammary cancer-resistant) and canine (mammary cancer-susceptible) species showed DNA damage after DMBA treatment, indicating the formation of adducts. oncotarget.com This highlights that while the initial event of adduct formation may occur across species, the subsequent cellular responses can differ significantly. oncotarget.com

These species-specific variations in adduct profiles are crucial for extrapolating carcinogenicity data from animal models to humans. nih.govepa.gov

Significance of DNA Adduct Formation in Mutagenesis and Carcinogenesis

The formation of covalent adducts between 7,12-Dimethylbenz[a]anthracene (DMBA) and cellular DNA is a critical initiating event in the multistage process of chemical carcinogenesis. These adducts, if not repaired, can lead to mutations during DNA replication, which in turn can activate proto-oncogenes and inactivate tumor suppressor genes, ultimately resulting in the development of cancer. wikipedia.org The significance of DMBA-DNA adducts in mutagenesis and carcinogenesis is underscored by extensive research demonstrating a strong correlation between the formation of these adducts and the initiation of tumors in various animal models. aacrjournals.orgaacrjournals.org

The carcinogenic properties of DMBA are linked to its metabolic activation into reactive electrophiles that can covalently bind to DNA. aacrjournals.org The primary adducts formed are through the reaction of the bay-region diol epoxides of DMBA with purine bases in DNA, particularly deoxyadenosine and deoxyguanosine. aacrjournals.orgresearchgate.net These stable DNA adducts are considered to be directly associated with the gene mutations induced by DMBA. nih.gov

Research has shown that DMBA is a potent carcinogen, particularly in inducing mammary tumors in rats. aacrjournals.org Studies have demonstrated that the formation of DMBA-DNA adducts is a necessary, though not always sufficient, condition for cancer induction. nih.gov For instance, while higher levels of DMBA-DNA adducts were found in the non-target liver tissue compared to the target mammary gland in one study, the failure of a non-carcinogenic analogue that formed very few adducts to induce tumors implies a crucial role for a certain threshold of adduct formation in carcinogenesis. nih.gov

The mutagenic consequences of DMBA-DNA adducts are specific and have been well-characterized. A hallmark of DMBA-induced mutagenesis is the high frequency of specific point mutations. In mouse skin, a preponderance of A:T to T:A transversions in the Ha-ras proto-oncogene is a characteristic mutational signature of DMBA exposure. researchgate.netnih.gov Specifically, a CAA to CTA mutation at codon 61 of the H-ras gene is frequently observed in skin papillomas induced by DMBA. researchgate.net This specific mutation is believed to arise from the formation of adducts at the adenine residue of this codon. researchgate.net

Studies in Big Blue® rats have further elucidated the mutagenic spectrum of DMBA in mammary tissue. DNA sequencing of the lacI gene revealed that the majority of mutations induced by DMBA were base pair substitutions, with A:T→T:A and G:C→T:A transversions being the most common. nih.gov These findings suggest that adducts involving both A:T and G:C base pairs contribute to the mutagenic activity of DMBA in mammary tissue. nih.gov

The relationship between the dose of DMBA administered and the level of DNA adducts formed has been shown to be statistically significant. aacrjournals.org Research indicates that at lower doses, the formation of DNA adducts is more pronounced in the target mammary cells, whereas at higher doses, adduct levels are more elevated in liver cells, likely due to the liver's greater metabolic capacity. aacrjournals.org

The persistence of these DNA adducts is also a key factor in carcinogenesis. While some adducts may be removed by cellular DNA repair mechanisms, those that persist can lead to permanent mutations. nih.gov The efficiency of DNA repair can vary between different tissues and animal strains, which may contribute to differences in susceptibility to DMBA-induced cancer. nih.gov For example, in Sprague-Dawley rats, which are highly susceptible to DMBA-induced mammary tumors, there was no significant loss of adducts observed over time, whereas in the more resistant Long-Evans strain, there was evidence of adduct removal. nih.gov

Detailed Research Findings

Table 1: Mutational Spectrum of DMBA in Rat Mammary Tissue

| Mutation Type | Percentage of Independent Mutations |

| A:T → T:A Transversions | 44% |

| G:C → T:A Transversions | 24% |

| Other Base Pair Substitutions | 32% |

| Data sourced from a study on DMBA-induced lacI mutations in Big Blue rats, indicating that adducts with both G:C and A:T base pairs are involved in mutagenesis. nih.gov |

Table 2: Correlation between DMBA Adducts and Tumor Initiation

| Finding | Significance in Carcinogenesis | Reference |

| Predominant A-to-T transversions in DMBA-induced tumors. | Suggests a specific mutational signature of DMBA-DNA adducts. | nih.gov |

| High frequency of CAA to CTA mutation at codon 61 of H-ras in mouse skin papillomas. | Links specific DNA adducts to oncogenic activation. | researchgate.net |

| Dose-dependent increase in DNA adducts correlates with tumor incidence. | Establishes a quantitative relationship between DNA damage and cancer risk. | aacrjournals.orgaacrjournals.org |

| Higher adduct levels in susceptible mouse strains compared to resistant strains. | Implies that the extent of initial DNA damage is a key determinant of susceptibility. | nih.gov |

Molecular and Cellular Mechanisms of 7,12 Dimethylbenz a Anthracene Action

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway Modulation

The compound 7,12-Dimethylbenz[a]anthracene (DMBA) exerts a significant portion of its biological effects through the modulation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway. The AhR is a ligand-activated transcription factor that regulates the expression of a wide array of genes involved in various cellular processes.

7,12-Dimethylbenz[a]anthracene as an AhR Ligand and its Impact on AhR/CYP1A1 Pathway Activation

7,12-Dimethylbenz[a]anthracene is a potent agonist for the Aryl Hydrocarbon Receptor (AhR). nih.gov Upon entering the cell, DMBA binds to the cytosolic AhR, leading to a conformational change that facilitates its translocation into the nucleus. In the nucleus, the activated AhR forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, initiating their transcription. nih.gov

A primary and well-characterized target of the AhR/ARNT complex is the CYP1A1 gene, which encodes the cytochrome P450 1A1 enzyme. nih.govresearchgate.net The induction of CYP1A1 is a hallmark of AhR activation. nih.govnih.gov This enzyme is involved in the metabolic activation of polycyclic aromatic hydrocarbons like DMBA, converting them into reactive intermediates that can form DNA adducts. nih.gov Studies have shown that treatment with DMBA significantly enhances the expression of CYP1A1 and another related enzyme, CYP1B1, in various cell types, including breast cancer cells. nih.gov This activation of the AhR/CYP1A1 pathway is a critical step in the mechanism of action of DMBA. nih.gov

| Step | Description | Key Molecules Involved | Outcome |

|---|---|---|---|

| 1. Ligand Binding | DMBA enters the cell and binds to the cytosolic AhR. | 7,12-Dimethylbenz[a]anthracene, Aryl Hydrocarbon Receptor (AhR) | Conformational change in AhR |

| 2. Nuclear Translocation | The DMBA-AhR complex moves into the nucleus. | DMBA-AhR complex | AhR is positioned to interact with nuclear partners. |

| 3. Heterodimerization | In the nucleus, the AhR binds to the AhR nuclear translocator (ARNT). | AhR, ARNT | Formation of the active AhR/ARNT transcription factor complex. |

| 4. DNA Binding | The AhR/ARNT complex binds to xenobiotic responsive elements (XREs) in the DNA. | AhR/ARNT complex, XREs | Positioning of the transcriptional machinery. |

| 5. Gene Transcription | Initiation of the transcription of target genes, most notably CYP1A1. | CYP1A1 gene | Increased production of CYP1A1 mRNA and protein. |

Interactions with Endocrine Signaling Pathways (e.g., ERα)

The AhR signaling pathway exhibits significant crosstalk with endocrine signaling pathways, particularly with the estrogen receptor alpha (ERα). nih.gov Activated AhR has been shown to inhibit the activity of ERα. nih.govresearchgate.net This inhibitory interaction is a key aspect of the biological effects of AhR agonists like DMBA. Several mechanisms have been proposed to explain this crosstalk.

One mechanism involves the direct binding of the activated AhR/ARNT complex to inhibitory XREs located in the promoter regions of estrogen-responsive genes, thereby repressing their transcription. nih.govresearchgate.net Another proposed mechanism is the competition for shared coactivator proteins between the AhR and ERα signaling pathways. nih.govresearchgate.net The activation of AhR can also lead to the increased proteasomal degradation of the ERα protein. nih.govresearchgate.net Furthermore, the induction of metabolic enzymes like CYP1A1 by AhR activation can alter the metabolism of estrogens, further impacting ERα signaling. nih.govresearchgate.net This antagonistic relationship positions AhR agonists as indirect-acting antiestrogens. nih.gov

Cross-Talk with Growth Factor and Survival Pathways (e.g., TGF-β, AKT, β-catenin, PTEN)

The activation of the AhR pathway by DMBA initiates a complex network of interactions with key growth factor and survival pathways. Research has demonstrated that DMBA-induced AhR signaling can lead to the activation of the Wnt/β-catenin pathway. nih.govencyclopedia.pub In mammary tumors induced by DMBA, elevated expression of AhR is accompanied by the upregulation of elements of the Wnt signaling pathway. nih.gov Specifically, the activation of AhR/CYP1A1 by DMBA has been associated with a significant increase in both the mRNA and protein expression of β-catenin and its downstream target, Cyclin D1. nih.govmdpi.com

Furthermore, the AhR/CYP1A1 signaling axis has been shown to inhibit the tumor suppressor Phosphatase and Tensin Homolog (PTEN). nih.gov The inhibition of PTEN, in turn, leads to the activation of the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation. nih.govwikipedia.org The activation of Akt can then further contribute to the stabilization and nuclear translocation of β-catenin, creating a positive feedback loop that promotes cell proliferation. nih.gov

There is also evidence of crosstalk between the AhR and the Transforming Growth Factor-beta (TGF-β) signaling pathway. nih.govcrick.ac.uk The TGF-β pathway is involved in a multitude of cellular processes, including cell growth, differentiation, and apoptosis. youtube.com The interplay between AhR and TGF-β signaling adds another layer of complexity to the cellular response to DMBA.

| Pathway | Effect of AhR Activation | Key Mediators | Downstream Consequences |

|---|---|---|---|

| Wnt/β-catenin | Activation | β-catenin, Cyclin D1 | Increased cell proliferation |

| PTEN | Inhibition | PTEN | Loss of tumor suppressor function |

| AKT | Activation (via PTEN inhibition) | Akt | Promotion of cell survival and growth |

| TGF-β | Modulation | SMAD proteins | Altered regulation of cell growth and differentiation |

AhR-Mediated Regulation of Cell Proliferation, Cell Cycle Progression, and Stemness

The activation of the Aryl Hydrocarbon Receptor by ligands such as DMBA has been shown to play a significant role in regulating cell proliferation, cell cycle progression, and the maintenance of stem-like cell populations. encyclopedia.pubwikipedia.orgnih.gov DMBA markedly increases cancer cell proliferation. encyclopedia.pub The crosstalk between AhR and pathways like Wnt/β-catenin and PI3K/Akt directly contributes to these effects. nih.govmdpi.com

The AhR signaling pathway can influence the expression of key cell cycle regulators. The upregulation of Cyclin D1, a downstream target of β-catenin, is one mechanism by which AhR activation can promote cell cycle progression. nih.govmdpi.com Furthermore, AhR activation has been linked to the expansion of cancer stem cells (CSCs). nih.gov CSCs are a subpopulation of tumor cells that are thought to be responsible for tumor initiation, progression, and resistance to therapy. Activation of the AhR/CYP1A1 pathway by DMBA has been shown to increase CSC-specific markers and the formation of mammospheres, which are characteristic of cells with stem-like properties. nih.gov This suggests that AhR signaling can enhance the "stemness" of cancer cells. wikipedia.orgnih.gov

AhR-Dependent Induction of Apoptosis (e.g., Bax expression in oocytes)

In addition to its role in cell proliferation, the AhR pathway can also mediate apoptosis, or programmed cell death, in a cell-type and context-dependent manner. In the context of ovarian toxicology, DMBA-induced apoptosis is a well-documented phenomenon that is dependent on AhR signaling. mdpi.com

Specifically, in ovarian follicles, DMBA treatment leads to the upregulation of the pro-apoptotic protein Bax. mdpi.comcrick.ac.uk Bax is a member of the Bcl-2 family of proteins that plays a crucial role in the intrinsic pathway of apoptosis. crick.ac.uk The increased expression of Bax in oocytes following DMBA exposure is a critical event leading to the destruction of primordial follicles. mdpi.com Importantly, this upregulation of Bax and subsequent follicular destruction can be blocked by AhR antagonists. mdpi.com Furthermore, ovaries from mice with a non-functional AhR gene are resistant to the destructive effects of DMBA, confirming the essential role of the AhR in mediating this apoptotic response. mdpi.com

Epigenetic Modifications Induced by 7,12-Dimethylbenz[a]anthracene Exposure

Exposure to 7,12-Dimethylbenz[a]anthracene can induce epigenetic modifications, which are heritable changes in gene expression that occur without altering the underlying DNA sequence. These modifications can play a significant role in the long-term consequences of chemical exposure.

One of the key epigenetic mechanisms affected by DMBA is the alteration of histone abundance and modification. nih.govmdpi.com Histones are proteins that package DNA into chromatin, and their modification can influence gene accessibility and transcription. Studies have shown that DMBA exposure can lead to changes in the abundance of various histone proteins and their variants in ovarian tissue. nih.govmdpi.com For instance, in obese mice exposed to DMBA, the abundance of histone 2B was found to increase. nih.govmdpi.com Conversely, in DMBA-exposed mice, obesity was associated with a decrease in histones H4, H3, and H2A type 1-F, and an increase in histone variant H1.2 and linker histone H15. nih.govmdpi.com These alterations in histone profiles suggest that DMBA can remodel chromatin, potentially leading to changes in the transcriptional landscape of the cell. nih.govmdpi.com Additionally, histone modifications that are involved in the DNA damage response have been investigated in the context of DMBA exposure, indicating a link between the genotoxic effects of DMBA and epigenetic regulation. nih.gov

Alterations in DNA Methylation Patterns

7,12-Dimethylbenz[a]anthracene (DMBA) induces significant epigenetic alterations, particularly in DNA methylation patterns, which contribute to its carcinogenic activity. Genome-wide analysis of skin cancers in CD-1 mice treated with DMBA revealed substantial changes in CpG methylation, with 5,424 genes showing a change of more than two-fold. nih.gov This widespread alteration indicates that epigenetic dysregulation is a key mechanism in DMBA-induced tumorigenesis.

Specific genes involved in apoptosis regulation are prominent targets of these methylation changes. In a hamster buccal-pouch carcinogenesis model, DMBA treatment leads to the hypomethylation of the survivin and cIAP2 genes. nih.gov In untreated control tissues, the promoter regions of these genes are methylated, which is associated with transcriptional silencing. nih.govnih.gov However, in DMBA-induced cancerous tissues, this methylation is lost, leading to the activation of these anti-apoptotic genes. nih.govnih.gov This epigenetic switch is a critical step, as the resulting overexpression of survivin and cIAP2 helps cancer cells evade programmed cell death. nih.gov

| Gene | Methylation Status in Control Tissue | Methylation Status in DMBA-Treated Cancerous Tissue | Consequence |

| Survivin | Methylated | Unmethylated nih.govnih.gov | Gene expression activated nih.gov |

| cIAP2 | Methylated | Unmethylated nih.gov | Gene expression activated nih.gov |

Changes in Histone Modification Landscapes (e.g., histone abundance, histone variants)

Exposure to DMBA also leads to significant changes in the histone landscape, affecting both the abundance of core histones and the incorporation of histone variants. nih.govnih.gov These modifications alter chromatin structure and accessibility, thereby influencing gene expression and the DNA damage response.

In a study on DMBA's ovotoxicity in mice, proteomic analysis of ovarian tissue revealed distinct alterations in histone proteins. nih.gov While DMBA exposure in lean mice did not cause observable changes in histones or their variants, the response was much more pronounced in the context of obesity. nih.govnih.gov In obese mice exposed to DMBA, the abundance of histone H2B was noted to increase. nih.govnih.gov Furthermore, when comparing DMBA-exposed obese mice to DMBA-exposed lean mice, a significant decrease in histones H4, H3, and H2A type 1-F was observed. nih.govnih.gov Conversely, the abundance of histone variant H1.2 and linker histone H15 increased under these conditions. nih.govnih.gov The reduction in core histones like H3 and H4 is particularly noteworthy, as their tails are primary sites for epigenetic modifications that regulate the epigenome. nih.gov

| Histone/Variant | Change in Abundance (DMBA-Exposed Obese vs. DMBA-Exposed Lean Mice) |

| Histone 4 | Decreased (4.03-fold) nih.govnih.gov |

| Histone 3 | Decreased (3.71-fold) nih.govnih.gov |

| Histone 2A type 1-F | Decreased (0.43-fold) nih.govnih.gov |

| Histone Variant H1.2 | Increased (2.72-fold) nih.govnih.gov |

| Linker Histone H15 | Increased (3.07-fold) nih.govnih.gov |

These findings suggest that DMBA targets histones, potentially altering transcriptional regulation and contributing to cellular damage, with the metabolic state of the organism influencing the severity of these changes. nih.govnih.gov

Influence on Gene Expression and Transcriptional Regulation (e.g., survivin, cIAP2, p53)

DMBA profoundly influences the expression of genes critical for cell survival, apoptosis, and cell cycle control, often through a combination of genetic and epigenetic mechanisms. nih.gov A key consequence of DMBA exposure is the upregulation of members of the Inhibitor of Apoptosis (IAP) protein family. nih.govnih.gov

In DMBA-induced hamster buccal-pouch carcinogenesis, the expression of survivin and cIAP2 is significantly increased in treated tissues, whereas they are undetectable in controls. nih.govnih.govnih.gov This upregulation is directly linked to the demethylation of their respective gene promoters. nih.govnih.gov Other IAP family members, such as XIAP, cIAP1, and NAIP, are also significantly elevated following DMBA treatment. nih.gov

The expression and status of the tumor suppressor gene p53 are also modulated by DMBA. In some models, such as DMBA-induced skin tumors, the carcinogen leads to the expression of a mutant form of p53. nih.govaacrjournals.org Concurrently, the expression of wild-type p53 can be suppressed. This shift disrupts the normal functions of p53 in overseeing cell cycle checkpoints and inducing apoptosis in response to DNA damage. nih.gov The increased expression of IAP family proteins may be modulated by this accumulation of mutant p53. nih.gov Furthermore, survivin itself can regulate p53, with studies showing that survivin overexpression can lead to a decrease in p53 mRNA and enhanced degradation of the p53 protein. nih.gov

| Gene | Change in Expression in DMBA-Treated Tissue | Associated Regulatory Mechanism |

| survivin | Significantly Increased nih.govnih.govnih.gov | Hypomethylation of promoter nih.govnih.gov |

| cIAP2 | Significantly Increased nih.govnih.gov | Hypomethylation of promoter nih.gov |

| XIAP, cIAP1, NAIP | Significantly Increased nih.gov | Not fully elucidated |

| p53 | Shift from wild-type to mutant form nih.govaacrjournals.org | Genetic mutation, potential regulation by survivin nih.govnih.gov |

Genetic Alterations and Mutational Signatures in 7,12-Dimethylbenz[a]anthracene-Induced Carcinogenesis

Specific Oncogene Mutations (e.g., Hras, Kras, Rras)

A hallmark of DMBA-induced carcinogenesis is the frequent and specific mutation of Ras family oncogenes. The Hras gene is a primary target, particularly in skin and mammary tumors. In mouse skin carcinogenesis models, a mutation in codon 61 of the Hras gene is considered the initiating event and is found in over 90% of papillomas and carcinomas. aacrjournals.org Similarly, DMBA-induced mouse mammary tumors show an Hras mutation rate of approximately 60-80%. oncotarget.com This high frequency was also observed in mammary carcinomas from heterozygous Trp53 knockout mice treated with DMBA. spandidos-publications.com

While Hras mutations are predominant in certain tissues, DMBA can also induce mutations in other Ras isoforms. In DMBA-induced rat sarcomas, mutations were found in 18% of tumors, affecting codon 61 of Kras (CAA→CAT) and Nras (CAA→CTA). nih.gov In a rat leukemia model, Nras codon 61 mutations (CAA→CTA) were highly prevalent, occurring in 83.3% of cases, with no mutations detected in Hras or Kras. nih.gov Interestingly, in mouse models where the Hras gene is knocked out, DMBA treatment can instead drive the development of tumors carrying Kras mutations at various hotspot sites, including G12D, G13R, Q61L, and Q61H. nih.gov However, some studies have also shown that DMBA-induced transformation can occur independently of Hras activation, suggesting alternative carcinogenic pathways exist. nih.gov

| Gene | Codon/Mutation | Tumor Model | Frequency |

| Hras | Codon 61 (A→T) | Mouse Skin Papillomas/Carcinomas aacrjournals.org | >90% |

| Hras | Codon 61 | Mouse Mammary Tumors oncotarget.comspandidos-publications.com | ~60-80% |

| Kras | Codon 61 (CAA→CAT) | Rat Sarcomas nih.gov | 1 of 17 tumors (6%) |

| Nras | Codon 61 (CAA→CTA) | Rat Sarcomas nih.gov | 2 of 17 tumors (12%) |

| Nras | Codon 61 (CAA→CTA) | Rat Leukemias nih.gov | 83.3% |

| Kras | G12D, G13R, Q61L, Q61H | Mouse Skin Tumors (Hras knockout) nih.gov | N/A |

Mutations in Tumor Suppressor Genes (e.g., p53)

The role of mutations in the tumor suppressor gene p53 in DMBA-induced carcinogenesis appears to be highly context- and model-dependent. In some well-established models, p53 is not a primary genetic target of DMBA. Studies on DMBA-induced mammary tumors in BALB/c mice found that alterations in the p53 gene were infrequent. nih.govumass.edu In one study, a point mutation in the wild-type p53 allele was found in only one of seven tumors analyzed. nih.gov

In contrast, other models show a more significant involvement of p53 mutations. Recurrent mutations in Trp53 have been identified in chemically induced mouse skin tumors. nih.gov In DMBA-induced hamster buccal-pouch squamous cell carcinoma, p53 protein accumulation was significantly increased, and sequencing revealed a point mutation (C→G). nih.gov In a rat leukemia model, p53 mutations were detected in 16.6% of late-stage tumors, suggesting that these mutations may not be initiating events but rather contribute to tumor progression. nih.gov The use of genetically engineered mouse models with a pre-existing deficiency in p53 (heterozygous knockout) demonstrates an accelerated development of mammary carcinomas after DMBA exposure, indicating that compromised p53 function increases susceptibility to DMBA's carcinogenic effects. spandidos-publications.com

Distinct Mutational Patterns (e.g., G:C to T:A transversions, G:C to A:T transitions)

Whole-exome sequencing of DMBA-induced tumors has revealed a distinct and characteristic mutational signature left by the carcinogen. The predominant pattern is an A:T to T:A transversion. nih.govbiorxiv.org This specific signature is considered a hallmark of DMBA exposure. In mouse skin tumors, mutations that are shared between a primary carcinoma and its matched metastases, representing early events in carcinogenesis, show a significant enrichment of this A>T signature, accounting for 63% of all shared mutations. nih.govresearchgate.net This pattern is believed to result from DMBA forming adducts with adenosine (B11128) residues in the DNA. biorxiv.org The frequently observed A→T mutation in codon 61 of the Hras gene is a classic example of this signature. aacrjournals.org

In addition to this primary signature, other mutational patterns emerge during tumor progression. Later mutations that are not shared between primary tumors and metastases are predominantly G>T transversions. nih.govresearchgate.net These are thought to arise not from direct DMBA action but from subsequent processes like oxidative stress during tumor growth. nih.gov In other experimental systems, such as an organoid-based carcinogenesis model, different patterns have been observed, including G:C to T:A transversions and G:C to A:T transitions, suggesting that the mutational outcome can be influenced by the biological system under study. frontiersin.org

Influence on Broader Cellular Processes

7,12-Dimethylbenz[a]anthracene (DMBA) is a potent polycyclic aromatic hydrocarbon that exerts significant influence over a variety of cellular processes, contributing to its carcinogenic activity. Its mechanisms of action are complex, involving not only direct DNA damage but also the perturbation of fundamental cellular signaling pathways that govern cell life and death. The following sections detail the specific molecular and cellular mechanisms through which DMBA impacts cell cycle regulation, inflammatory responses in skin cells, and the integrity of cellular barriers.

Regulation of Cell Cycle Checkpoints and Apoptotic Pathways (e.g., Bcl-2, Cdc25A, p27)

DMBA has been shown to disrupt the delicate balance between cell proliferation and programmed cell death (apoptosis) by altering the expression of key regulatory proteins. These alterations can lead to uncontrolled cell growth and the survival of damaged cells, hallmarks of cancer development.

In studies of mouse skin carcinogenesis, exposure to DMBA resulted in significant molecular changes in regulators of the cell cycle and apoptosis. oatext.com Specifically, the expression of the anti-apoptotic protein Bcl-2 and the cell cycle phosphatase Cdc25A was found to be upregulated following DMBA administration. oatext.com The B-cell lymphoma-2 (Bcl-2) family of proteins are central regulators of apoptosis. cellmolbiol.org Overexpression of anti-apoptotic members like Bcl-2 can prevent damaged cells from undergoing programmed cell death, thus promoting tumor formation. oatext.comcellmolbiol.org In murine keratinocytes, for instance, the overexpression of Bcl-2 has been linked to an increased susceptibility to chemically induced tumors. oatext.com

Conversely, the expression of the cell cycle inhibitor p27 was decreased in response to DMBA. oatext.com p27 is a cyclin-dependent kinase inhibitor that plays a crucial role in halting cell cycle progression, allowing for DNA repair or, if the damage is too severe, the initiation of apoptosis. A reduction in p27 levels can therefore lead to unchecked cell division.

Research on breast cancer cells has further illuminated DMBA's role in modulating apoptotic pathways. In one study, DMBA administration in mice led to a significant upregulation of both Fas Ligand (FasL) and Bcl-2 expression at both the mRNA and protein levels in mammary gland tissues. cellmolbiol.orgcellmolbiol.orgresearchgate.net This upregulation was associated with an inhibition of apoptosis in breast cancer cells. cellmolbiol.orgresearchgate.net While seemingly contradictory to the idea that inhibiting apoptosis promotes cancer, in some contexts, a high rate of apoptosis can be a marker of the body's attempt to eliminate cancerous cells. cellmolbiol.org DMBA's interference with these pathways appears to be a critical aspect of its carcinogenic mechanism. cellmolbiol.orgresearchgate.net

The table below summarizes the findings on the molecular alterations in apoptotic and cell cycle regulators induced by DMBA in mouse mammary gland tissue. cellmolbiol.orgcellmolbiol.org

| Molecule | Control Group (Expression Level) | DMBA-Treated Group (Expression Level) | Effect |

| FasL mRNA | 1.27 ± 0.12 | 5.82 ± 4.37 | Upregulation cellmolbiol.orgcellmolbiol.org |

| Bcl-2 mRNA | 2.02 ± 0.54 | 18.97 ± 2.65 | Upregulation cellmolbiol.orgcellmolbiol.org |

| FasL Protein (Positive Rate) | 20.25% | 89.65% | Upregulation cellmolbiol.org |

| Bcl-2 Protein (Positive Rate) | 31.48% | 87.96% | Upregulation cellmolbiol.org |

| Apoptosis Rate | 2.93 ± 0.28% | 19.79 ± 3.53% | Increase cellmolbiol.orgcellmolbiol.org |

Data presented as mean ± standard deviation where applicable.

Furthermore, DMBA-mediated apoptosis in pre-B lymphocytes has been shown to be dependent on the activation of caspase-8, a key initiator caspase in the extrinsic apoptotic pathway. nih.gov This suggests that DMBA can trigger apoptosis through multiple, complex pathways depending on the cell type and context. nih.govnih.gov

Modulation of Proinflammatory Signaling in Keratinocytes

Keratinocytes, the primary cells of the epidermis, play a crucial role in cutaneous inflammatory and immune responses. mdpi.com DMBA is a well-known initiator in the two-stage model of skin carcinogenesis, where its action is often followed by a tumor promoter that elicits a pro-inflammatory response. mdpi.comwikipedia.org The compound itself can modulate inflammatory signaling within keratinocytes, contributing to a microenvironment that is conducive to tumor development.

Keratinocytes are both producers of and responders to inflammatory signals, placing them at a central point in regulating skin inflammation. mdpi.com The carcinogenic process initiated by DMBA in the skin is associated with pro-inflammatory events. mdpi.com While the precise signaling pathways are complex, it is understood that DMBA's metabolism within these cells is a key factor.

Studies have shown that cytokines can influence how keratinocytes metabolize DMBA. For example, murine interferon-gamma (IFN-gamma) has been observed to markedly inhibit the metabolism of DMBA in cultured primary epidermal keratinocytes. nih.gov This inhibition was not uniform, affecting the formation of specific DMBA metabolites differently and suggesting that the inflammatory milieu can alter the activation and detoxification of this carcinogen within the skin. nih.gov This interplay highlights the intricate relationship between DMBA exposure, cellular metabolism, and the inflammatory status of keratinocytes in the process of skin carcinogenesis.

Impairment of Prominent Cellular Activities through Harm to Lipid and Protein Barriers

DMBA exerts its toxicity not only through specific interactions with DNA and signaling proteins but also by causing widespread damage to cellular structures, particularly lipid and protein barriers. This damage is largely mediated by the generation of reactive oxygen species (ROS) during the metabolic activation of DMBA. researchgate.net

The conversion of DMBA to its ultimate carcinogenic form, a diol-epoxide, is carried out by cytochrome P450 enzymes and generates ROS as a byproduct. researchgate.net These highly reactive molecules, which include peroxides, hydroxyl radicals, and superoxide (B77818) anions, can induce a state of oxidative stress within the cell. researchgate.net

Oxidative stress leads to cellular damage through several mechanisms:

Lipid Peroxidation: ROS can attack the polyunsaturated fatty acids in cellular membranes, initiating a chain reaction of lipid peroxidation. This process damages the structural integrity of cell and organelle membranes, impairing their function as selective barriers and leading to loss of cellular homeostasis.

Protein Oxidation: Proteins are also targets for ROS, which can cause oxidation of amino acid side chains, protein cross-linking, and protein fragmentation. This can inactivate enzymes, disrupt structural proteins, and impair signaling pathways, fundamentally harming cellular activities.

DNA Damage: Beyond the formation of bulky adducts, ROS can cause direct damage to DNA, including strand breaks and base modifications, further contributing to the mutagenic and carcinogenic potential of DMBA. researchgate.net

Experimental Carcinogenesis and Tumorigenesis Studies with 7,12 Dimethylbenz a Anthracene

Organ-Specific Carcinogenesis Models and Induced Neoplasms

DMBA exhibits a remarkable ability to induce tumors in a variety of organs, making it a versatile tool for cancer research. The specific organ targeted often depends on the animal model, the route of administration, and the experimental protocol.

Mammary Gland Carcinogenesis (Rat and Mouse)

The induction of mammary tumors in rats and mice using DMBA is one of the most widely used models in breast cancer research, as it mimics many aspects of human breast disease. allenpress.com

Rat Models: In female Sprague-Dawley rats, a single dose of DMBA can lead to a high incidence of mammary tumors. allenpress.com The susceptibility to DMBA-induced mammary carcinogenesis is highest in young, virgin female rats, typically between 40 and 60 days of age. allenpress.com The incidence of tumors can reach up to 100%, with a significant percentage of these being malignant carcinomas. allenpress.com The tumors that develop are often adenocarcinomas. frontiersin.org

Mouse Models: DMBA is also used to induce mammary tumors in various mouse strains, including BALB/c and B6D2F1 mice. frontiersin.orgnih.gov In heterozygous BALB/c Trp53 knockout mice, DMBA significantly accelerates the induction of mammary carcinomas. nih.gov These induced tumors often exhibit distinct biphasic structures composed of luminal and myoepithelial cells. nih.gov

| Animal Model | Key Findings | Tumor Types |

|---|---|---|

| Sprague-Dawley Rat | High tumor incidence (up to 100%) with a single dose. allenpress.com | Predominantly adenocarcinomas. frontiersin.org |

| BALB/c Trp53 Knockout Mouse | Accelerated induction of mammary carcinomas. nih.gov | Biphasic structures with luminal and myoepithelial cells. nih.gov |

| B6D2F1 Mouse | Induction of tumors with bicellular characteristics. nih.gov | Adenocarcinomas. frontiersin.org |

Skin Carcinogenesis (Mouse)

The mouse skin carcinogenesis model using DMBA is a classic system for studying the multi-stage process of cancer development, involving initiation, promotion, and progression. nih.gov

Two-Stage Carcinogenesis: This model typically involves a single, sub-carcinogenic dose of DMBA as an initiator, which causes mutations in the DNA of epidermal cells. nih.govjove.com This is followed by repeated applications of a tumor promoter, such as 12-O-tetradecanoylphorbol-13-acetate (TPA), which stimulates cell proliferation and leads to the development of papillomas. nih.govjove.com A fraction of these benign papillomas can then progress to malignant squamous cell carcinomas. nih.govnih.gov

Tumor Development: The first visible tumors, typically papillomas, appear after several weeks of promotion. nih.gov Over time, some of these papillomas can convert to squamous cell carcinomas. oup.com The entire process provides a valuable tool for studying the genetic and molecular events associated with each stage of cancer development. oup.com

| Animal Model | Initiator | Promoter | Induced Neoplasms |

|---|---|---|---|

| Swiss Albino Mouse | DMBA | TPA | Papillomas, Squamous Cell Carcinomas. oup.com |

| ICR Mouse | DMBA | Diacylglycerol-rich oil | Papillomas, Squamous Cell Carcinomas. nih.gov |

| FVB Mouse | DMBA | TPA | Papillomas, Squamous Cell Carcinomas (differentiated and poorly differentiated), Spindle Cell Carcinomas. nih.gov |

Oral Carcinogenesis (Hamster Cheek Pouch)

The hamster cheek pouch model is a well-established and highly reproducible system for studying oral carcinogenesis due to its anatomical accessibility and the histological similarity of the induced tumors to human oral squamous cell carcinoma. researchgate.netoup.com

Tumor Induction: Topical application of a DMBA solution to the hamster cheek pouch mucosa leads to a predictable sequence of events, starting with hyperplasia and dysplasia, and progressing to papillomas and invasive squamous cell carcinomas. oup.comnih.gov This model allows for the direct observation and tracking of lesion development over time. researchgate.net

Reliability: The DMBA hamster cheek pouch model is considered a reliable and efficient method for inducing squamous cell carcinoma and is frequently used to evaluate the efficacy of chemopreventive and chemotherapeutic agents for oral cancer. researchgate.netnih.gov Studies have shown a high incidence of tumor formation, with some protocols resulting in squamous cell carcinomas in over 80% of the animals. nih.govresearchgate.net

Ovarian Carcinogenesis (Rat and Mouse)

DMBA is also utilized to induce ovarian tumors in both rats and mice, providing valuable models for studying the pathogenesis of ovarian cancer, the most lethal gynecological malignancy. nih.govmdpi.com

Rat Models: In rats, DMBA can be administered through various routes to induce ovarian tumors. mdpi.com Direct application of DMBA to the ovary has been shown to induce a high rate of ovarian tumors, including adenocarcinomas. mdpi.com The induced tumors in rats can share genetic similarities with human ovarian adenocarcinomas. mdpi.com

Mouse Models: In mice, combining DMBA treatment with models of ovarian failure can lead to the development of ovarian tumors, including those of epithelial origin. nih.gov This approach is particularly relevant for studying ovarian cancers that arise in postmenopausal women. nih.gov The incidence of tumors can be significant, with one study reporting tumors in 90% of mice at 7 months post-DMBA treatment in a specific model. nih.gov

Induction of Tumors in Other Target Organs (e.g., Liver, Lung, Lymphoid Tissue, Stomach)

Besides the major target organs, DMBA can also induce tumors in other tissues, although this is often less frequent or requires specific experimental conditions.

Systemic Carcinogenesis: Systemic administration of DMBA can lead to the development of tumors in various organs. For example, in mice, a two-stage carcinogenesis protocol using DMBA as an initiator and a phorbol (B1677699) ester as a promoter has been shown to induce tumors in the forestomach epithelium. jove.com In some mouse strains, ingested DMBA has been observed to induce solid tumors like papillomas and squamous cell carcinomas of the skin, as well as leukemia. researchgate.net

Histopathological Characterization of 7,12-Dimethylbenz[a]anthracene-Induced Neoplasms

The tumors induced by DMBA exhibit a range of histopathological features that are often comparable to their human counterparts, further validating the use of these animal models in cancer research.

Mammary Tumors: DMBA-induced mammary tumors in rats are often well-differentiated adenocarcinomas with a predominant cribriform pattern. allenpress.com They can also present with papillary and solid patterns. researchgate.netscience-line.com In some cases, lipid-rich carcinomas and invasive cribriform carcinomas are observed. researchgate.netscience-line.com In mice, DMBA-induced mammary carcinomas can show a characteristic biphasic structure with both luminal and myoepithelial cell components. nih.gov Histopathological analysis of DMBA-induced mammary tumors in mice has also identified papillary adenocarcinoma, adenocarcinoma, squamous cell carcinoma, and adenosquamous carcinoma. oncotarget.com